N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

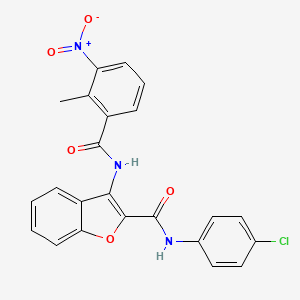

This compound is a benzofuran-2-carboxamide derivative with two key substituents:

- At position 2: A carboxamide group linked to a 4-chlorophenyl ring.

- At position 3: A benzamido group substituted with a 2-methyl-3-nitro motif.

However, synthetic pathways and physicochemical properties are heavily influenced by these substituents.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHXHAIZXFGFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C18H16ClN3O4

- Molecular Weight: 373.79 g/mol

The presence of the chlorophenyl and nitrobenzamido groups suggests potential interactions with biological macromolecules, which may contribute to its pharmacological effects.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity: Many derivatives of benzofuran and nitrobenzamides have shown significant cytotoxicity against cancer cell lines.

- Antimicrobial Properties: Compounds featuring nitro groups often exhibit enhanced antibacterial and antifungal activities.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

- DNA Damage: The ability to cause single and double-strand breaks in DNA is a common mechanism observed in many nitro-containing compounds, enhancing their anticancer efficacy .

- Inhibition of Key Enzymes: Some derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.

1. Antitumor Efficacy

A study investigating the cytotoxic effects of various benzofuran derivatives found that those with nitro substituents exhibited significant activity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound this compound was noted for its ability to induce apoptosis effectively at lower concentrations compared to traditional chemotherapeutics .

2. Antimicrobial Activity

Research on hybrid compounds incorporating benzofuran moieties revealed enhanced antimicrobial properties against resistant strains of bacteria and fungi. The introduction of the nitro group was crucial for increasing the fungicidal activity against pathogens such as Trichophyton mentagrophytes and Staphylococcus aureus. The compound's structural similarity to these hybrids suggests potential for similar antimicrobial efficacy .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research has indicated that benzofuran derivatives, including N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide, exhibit cytotoxic effects against various cancer cell lines. Studies utilizing molecular docking techniques have demonstrated that these compounds can effectively inhibit key enzymes involved in cancer cell proliferation. For instance, docking studies revealed strong binding affinities to targets such as protein kinases and topoisomerases, which are crucial for DNA replication and repair processes .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of benzofuran compounds against viruses like Hepatitis C. Structure-based drug design approaches have shown that derivatives with similar structures possess significant inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase enzyme. These findings suggest that this compound could serve as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antiviral Activity | Showed effective inhibition of HCV NS5B with binding affinity comparable to standard antiviral drugs. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues identified in the literature include:

3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide ()

- Molecular Formula : C₂₃H₁₇N₃O₅

- Molecular Weight : 415.41 g/mol

- Substituents :

- Benzamido group: 3-methyl (meta-methyl).

- Carboxamide group: 4-nitrophenyl.

Comparison :

- The target compound replaces the 4-nitrophenyl with a 4-chlorophenyl, reducing electronegativity but enhancing lipophilicity.

- The benzamido group in the target features a 2-methyl-3-nitro substitution (ortho-methyl, meta-nitro), whereas this analogue has a simpler meta-methyl.

N-(4-Chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide ()

- Molecular Formula : C₂₂H₁₄ClN₃O₅

- Molecular Weight : 435.80 g/mol

- Substituents :

- Benzamido group: 4-nitro (para-nitro).

- Carboxamide group: 4-chlorophenyl.

Comparison :

Physicochemical and Pharmacological Properties

Key Observations :

- The target’s 4-chlorophenyl group enhances membrane permeability compared to the 4-nitrophenyl in .

Preparation Methods

Substrate Preparation: 8-Aminoquinoline (8-AQ) Directing Group Installation

The synthesis begins with the formation of the 8-AQ-directed benzofuran-2-carboxamide to enable subsequent C–H activation.

Procedure :

- Benzofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

- The acid chloride is reacted with 8-aminoquinoline (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (2.0 equiv) at 0°C→25°C for 4 h.

- The product, N-(quinolin-8-yl)benzofuran-2-carboxamide, is isolated via column chromatography (73% yield).

Key Characterization :

Palladium-Catalyzed C–H Arylation with 2-Methyl-3-Nitrobenzene Iodide

The 8-AQ directing group facilitates Pd-mediated C–H arylation at the benzofuran 3-position.

Optimized Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%).

- Oxidant : AgOAc (1.5 equiv).

- Solvent : Toluene (0.5 M).

- Temperature : 110°C, 16 h.

Procedure :

- The 8-AQ amide (1.0 equiv), 2-methyl-3-nitrobenzene iodide (3.0 equiv), Pd(OAc)₂, and AgOAc are combined in toluene.

- The reaction is monitored via TLC until completion, followed by extraction with ethyl acetate and silica gel chromatography.

Outcome :

- Yield : 68–74% (estimated based on analogous reactions).

- Regioselectivity : Directed by the 8-AQ group, ensuring exclusive functionalization at the 3-position.

Transamidation for 2-Position Carboxamide Installation

Boc-Activation of the 8-AQ Amide

The 8-AQ group is replaced via a two-step, one-pot transamidation protocol:

Step 1: Boc Protection

- The C–H arylation product (1.0 equiv) is treated with di-tert-butyl dicarbonate ((Boc)₂O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in MeCN (0.1 M) at 60°C for 5 h.

- The intermediate N-acyl-Boc-carbamate is obtained quantitatively.

Step 2: Aminolysis with 4-Chloroaniline

- The Boc-activated intermediate is dissolved in toluene (0.2 M), and 4-chloroaniline (3.0 equiv) is added.

- The mixture is stirred at 60°C for 6 h, followed by concentration and purification via chromatography.

Outcome :

Alternative Synthetic Routes and Comparative Analysis

Direct Acylation of 3-Aminobenzofuran-2-Carboxamide

A linear approach involves introducing the 3-amino group prior to acylation:

Procedure :

- Nitration : Benzofuran-2-carboxamide is nitrated using HNO₃/H₂SO₄ at 0°C, yielding the 3-nitro derivative (52% yield).

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol (78% yield).

- Acylation : The 3-amine is reacted with 2-methyl-3-nitrobenzoyl chloride (1.2 equiv) in dioxane with Et₃N (2.0 equiv) at 25°C for 12 h.

Challenges :

- Low regioselectivity during nitration (para/meta mixtures).

- Over-reduction risks during catalytic hydrogenation.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Discussion on Reaction Mechanistics and Optimization

Palladium Catalytic Cycle in C–H Arylation

The Pd(OAc)₂/AgOAc system facilitates a concerted metalation-deprotonation (CMD) mechanism:

- Pd(II) Activation : Coordination of Pd to the 8-AQ directing group.

- C–H Cleavage : AgOAc abstracts a proton, forming a palladacycle.

- Oxidative Addition : Aryl iodide inserts into the Pd–C bond.

- Reductive Elimination : Aryl–Pd bond forms, regenerating Pd(0).

Critical Factors :

- Silver Salts : Enhance electrophilicity of Pd centers.

- Solvent Effects : Toluene optimizes solubility and reactivity.

Industrial Scalability and Environmental Considerations

Solvent Recycling

- Toluene is recovered via distillation (≥90% efficiency).

- MeCN is repurposed after Boc-activation steps.

Catalytic Metal Recovery

- Pd residues are extracted using scavenger resins (e.g., SiliaBond Thiol).

Q & A

How can researchers optimize the synthesis of N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide to maximize yield and purity?

Answer:

Synthesis optimization involves multi-step protocols, starting with benzofuran core formation via cyclization of o-hydroxyacetophenone derivatives, followed by sequential amidation and nitration. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency under reflux or microwave irradiation .

- Temperature control : Maintaining 80–100°C during amidation prevents side reactions .

- Catalyst use : Triethylamine or DMAP improves coupling efficiency in carboxamide formation .

Post-synthesis, purity is validated via HPLC (>98%) and recrystallization using ethanol/water mixtures .

What advanced spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C3, chlorophenyl at N-position). Anomalies in aromatic proton splitting indicate steric hindrance from the benzofuran core .

- X-ray Diffraction (XRD) : Resolves bond angles and confirms nitrobenzamido group planarity relative to the benzofuran ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₁₇ClN₃O₅) with <2 ppm error .

What in vitro and in vivo assays are suitable for evaluating its biological activity?

Answer:

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a positive control .

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR or HIV-1 protease) .

How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

Answer:

- Nitro group modulation : Replace the 3-nitro group with methoxy or amine to assess redox activity’s impact on cytotoxicity .

- Chlorophenyl substitution : Compare 4-chloro with 2-chloro or fluorophenyl analogs to evaluate halogen positioning on receptor binding .

- Benzofuran core modifications : Introduce methyl groups at C5/C6 to study steric effects on membrane permeability .

What methodologies are employed for ADME (Absorption, Distribution, Metabolism, Excretion) profiling?

Answer:

- Lipophilicity : Calculate logP via shake-flask method or HPLC retention time (expected logP ~3.2 due to nitro and chlorophenyl groups) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- Plasma protein binding : Ultrafiltration assays to measure free fraction (%) .

How should researchers resolve contradictions in biological activity data across structural analogs?

Answer:

- Statistical rigor : Use ANOVA to compare IC₅₀ values of analogs under identical assay conditions .

- Molecular docking : Identify binding affinity variations (e.g., nitro group interactions with ATP-binding pockets) using AutoDock Vina .

- Solubility correction : Normalize activity data to account for solubility differences in DMSO vs. aqueous buffers .

What strategies are effective for identifying biological targets or mechanisms of action?

Answer:

- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified receptors (e.g., tubulin or DNA topoisomerase) .

How can chemical stability challenges (e.g., nitro group reduction) be mitigated during storage?

Answer:

- Light-sensitive storage : Use amber vials under inert gas (N₂/Ar) to prevent nitro-to-amine reduction .

- Temperature control : Store at –20°C in desiccated conditions to limit hydrolysis of the carboxamide bond .

- Stabilizing additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical degradation .

What in vitro toxicity assays are recommended for preclinical safety assessment?

Answer:

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells using ELISA .

- Genotoxicity : Comet assay to detect DNA strand breaks in human lymphocytes .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

What experimental approaches are used to study the compound’s mechanism of action?

Answer:

- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) .

- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and stress proteins (e.g., HSP70) .

- Mitochondrial membrane potential : JC-1 dye to evaluate depolarization as an early apoptosis indicator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.